
4-methyl-2-phenyl-1H-indole
Overview
Description
4-Methyl-2-phenyl-1H-indole is a substituted indole derivative characterized by a methyl group at the 4-position and a phenyl ring at the 2-position of the indole scaffold. This compound has been synthesized via multiple routes, including palladium-catalyzed reactions and acid-mediated cyclization. Notably, it is often detected as a minor isomer in regioselective syntheses, with isolation challenges due to competing reaction pathways . A representative synthesis achieved a 73% yield using a Sonogashira cross-coupling and subsequent reduction steps, as confirmed by NMR and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods exist for synthesizing 4-methyl-2-phenyl-1H-indole. One common method involves the reaction of 2-iodoaniline with 1-heptyne in the presence of palladium(II) chloride, copper(I) iodide, and triethylamine in dimethylformamide under reflux conditions . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure the purity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution reactions: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while oxidation can produce indole-2-carboxylic acids .
Scientific Research Applications
4-methyl-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific derivatives of the compound .
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis methods, yields, and notable properties:
Structural and Electronic Comparisons
- Substituent Effects :
- Methyl vs. Methoxy : The 4-methyl group in this compound introduces steric hindrance without significant electronic effects, whereas the 5-methoxy group in its analog enhances electron density, improving COX-2 binding affinity .
- Halogenation : Chloro substituents (e.g., 4-Cl or 5-Cl) increase molecular polarity and may enhance interactions with hydrophobic enzyme pockets, as seen in anticancer derivatives .
Physicochemical Properties
- Solubility and Stability : Fluorine-substituted indoles (e.g., 2-(4-fluorophenyl)-3-methyl-1H-indole) exhibit improved solubility in polar solvents compared to methyl-substituted analogs, likely due to dipole interactions .
- Crystallography : Derivatives like 2-phenyl-3-(4-formylphenyl)indole have been structurally confirmed via X-ray crystallography, providing insights into planar indole systems and substituent alignment .
Biological Activity
4-Methyl-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an indole derivative characterized by a methyl group at the 4-position and a phenyl group at the 2-position. The indole structure is known for its role in various biological processes, including neurotransmitter functions and as a scaffold for drug development.
Antioxidant Activity
Recent studies have demonstrated that derivatives of 2-phenyl-1H-indoles, including this compound, exhibit notable antioxidant properties. In a comparative study of various substituted indoles, this compound showed significant total antioxidant capacity (TAC) and free radical scavenging activity. The compound exhibited an IC50 value indicating effective inhibition of oxidative stress markers in vitro .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In one study, it was found to be moderately effective against Bacillus species, with inhibition zones ranging from 8 to 13 mm at concentrations of 100 µg/ml. The compound's activity was comparable to other indole derivatives, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies. It has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating potent antiproliferative effects .
Research Findings and Case Studies
- Antioxidant Study : A study evaluated several indole derivatives for their antioxidant activity. The results indicated that this compound had a significant effect on reducing oxidative stress markers in human cell lines, demonstrating its potential as a therapeutic agent for oxidative stress-related diseases .
- Antimicrobial Study : In a screening against Enterobacter species, this compound showed effective antimicrobial properties with an MIC value of 75 µg/ml, making it a candidate for further development in combating antibiotic-resistant bacteria .
- Anticancer Study : A detailed investigation into the anticancer activity revealed that this compound could induce apoptosis in cancer cells through mitochondrial pathways. The study's findings suggested that modifications to the indole structure could enhance its efficacy against various cancer types .
Summary Table of Biological Activities
Activity Type | Assessed Compound | Result Summary |
---|---|---|
Antioxidant | This compound | Significant TAC; effective free radical scavenger |
Antimicrobial | This compound | Moderate activity against Bacillus sp.; MIC = 75 µg/ml |
Anticancer | This compound | Induces apoptosis; IC50 values indicate potency |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-2-phenyl-1H-indole, and how do reaction conditions influence product yield?
- Methodology :
- Route 1 : Utilize [4+1] annulation between aminobenzyl phosphonium salts and acrylaldehydes under mild conditions (e.g., 80°C, DMF solvent, 12 hours), achieving yields up to 91% .
- Route 2 : Employ nucleophilic substitution or cross-coupling reactions on brominated indole precursors (e.g., 4-bromo-indole derivatives) with methyl and phenyl groups. Optimize catalyst systems (e.g., Pd-mediated coupling) and solvent polarity to enhance regioselectivity .
- Critical Parameters : Temperature, solvent choice (polar aprotic vs. non-polar), and reaction time significantly affect yield. For example, prolonged heating (>24 hours) may lead to side reactions like oxidation .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with instruments like Bruker APEX2. Crystals are mounted on a diffractometer at low temperatures (e.g., 93 K) to minimize thermal motion .
- Software Tools : Refinement via SHELXL97 and visualization with Mercury. Key metrics include bond angles (e.g., C3–C4–C5 = 117.34°) and torsion angles (e.g., C3–C4–C5–C6 = 0.38°) .
- Structural Insights : The methyl group at position 4 introduces steric effects, while the phenyl group at position 2 influences π-π stacking interactions in the crystal lattice .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data (NMR/IR) and crystallographic data for indole derivatives?
- Methodology :
- Validation : Cross-reference NMR chemical shifts (e.g., ¹H NMR δ 7.2–7.8 ppm for aromatic protons) with crystallographic bond lengths. Discrepancies may arise from dynamic effects in solution vs. static solid-state structures .
- Computational Alignment : Use density functional theory (DFT) to simulate NMR spectra from crystallographic coordinates. Software like Gaussian or ORCA can predict shifts within ±0.3 ppm accuracy .
- Case Study : For 2-(4-fluorophenyl)-3-methyl-1H-indole, SC-XRD revealed non-classical N–H···π interactions, explaining deviations in solution-phase IR spectra .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., C-3 position due to lower LUMO energy) .
- Reactivity Maps : Generate electrostatic potential (ESP) maps to visualize electron-deficient regions. For example, the methyl group at C-4 reduces electron density at C-2, favoring nucleophilic attack at C-3 .
- Kinetic Studies : Simulate transition states for reactions with amines or thiols. Activation energies correlate with experimental yields (e.g., ΔG‡ < 25 kcal/mol predicts >70% yield) .
Properties
IUPAC Name |
4-methyl-2-phenyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-5-9-14-13(11)10-15(16-14)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGAYLXUBDCFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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